4-Fluoro-2-(trifluoromethyl)pyridine

描述

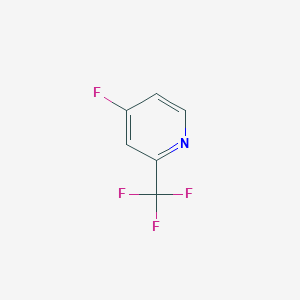

4-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to the pyridine ring, which imparts distinct reactivity and stability.

Synthetic Routes and Reaction Conditions:

Trifluoromethylation of Pyridine Derivatives: One common method involves the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents such as trifluoromethyl copper or trifluoromethyl silver.

Fluorination Reactions: Another approach includes the selective fluorination of 2-(trifluoromethyl)pyridine using fluorinating reagents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.

Industrial Production Methods: Industrial production often employs scalable methods such as catalytic fluorination and trifluoromethylation reactions, which are optimized for high yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like amines to form aminopyridines.

Oxidation and Reduction: The compound can participate in oxidation reactions to form pyridine N-oxides and reduction reactions to yield partially or fully hydrogenated pyridines.

Coupling Reactions: It is also used in coupling reactions, such as the aerobic oxidative coupling of xylene catalyzed by palladium to form tetramethylbiphenyls.

Common Reagents and Conditions:

Amination Reactions: Amines and catalytic ligands.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and oxygen.

Major Products:

Aminopyridines: Formed through amination reactions.

Pyridine N-oxides: Resulting from oxidation reactions.

Hydrogenated Pyridines: Produced via reduction reactions.

Tetramethylbiphenyls: Obtained from coupling reactions.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development and Therapeutic Properties

4-Fluoro-2-(trifluoromethyl)pyridine is being explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways through enzyme interactions positions it as a candidate for drug development. For instance, studies have indicated that modifications to the structure can enhance antiviral potency against various viruses, including SARS-CoV-2 .

1.2 Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing ability, influencing enzyme kinetics and receptor binding. This interaction allows the compound to effectively modulate various biochemical pathways .

1.3 Case Studies

Recent research has demonstrated enhanced antiviral activity when trifluoromethyl groups are incorporated into pyridine derivatives. For example, a study published in 2023 highlighted the compound's effectiveness in inhibiting viral replication in vitro. Additionally, compounds containing the trifluoromethylpyridine moiety have been granted market approval for use in pharmaceuticals, indicating their practical applications in medicine .

Agrochemical Applications

2.1 Herbicide Development

this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives have shown effectiveness in controlling various weeds, making it an important component in agricultural chemistry. Fluazifop-butyl, a notable herbicide derived from trifluoromethylpyridine, has been successfully employed to manage grass species in cereal crops .

2.2 Mechanism of Action in Agrochemicals

The compound's unique structure allows for high herbicidal activity by interfering with specific biochemical pathways in target plants. The fluorinated moieties enhance the compound's stability and efficacy against pests, contributing to its widespread use in crop protection .

Industrial Applications

3.1 Production of Advanced Materials

In addition to its applications in pharmaceuticals and agrochemicals, this compound is also used in the production of advanced materials such as polymers and coatings. The presence of trifluoromethyl groups imparts desirable properties like thermal stability and chemical resistance .

作用机制

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity. The compound can inhibit enzymes or receptors by binding to their active sites, leading to altered biochemical pathways .

相似化合物的比较

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a fluorine atom.

2-Fluoro-4-(trifluoromethyl)pyridine: Positional isomer with the fluorine and trifluoromethyl groups swapped.

4-(Trifluoromethyl)pyridine: Lacks the fluorine atom, only has the trifluoromethyl group.

Uniqueness: 4-Fluoro-2-(trifluoromethyl)pyridine is unique due to the synergistic effects of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This dual substitution pattern allows for more versatile applications in various chemical and biological processes .

生物活性

4-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its antiproliferative, antibacterial, and antiandrogenic properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of fluorine substituents at specific positions on the pyridine ring. The trifluoromethyl group is known for enhancing lipophilicity and biological activity by influencing the electronic properties of the molecule. Various synthetic routes have been developed to optimize yield and purity while maintaining structural integrity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated a series of fluorinated pyridine derivatives, revealing that compounds with a trifluoromethyl group displayed enhanced potency against breast, colon, and lung cancer cell lines. Notably, the highest antiproliferative activity was associated with specific structural modifications that optimized interactions with cellular targets. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR) .

Antibacterial Activity

The antibacterial properties of this compound have been explored in several studies. A recent investigation into trifluoromethylpyridine amide derivatives indicated that these compounds exhibited varying degrees of antibacterial activity against pathogenic bacteria. The results showed that certain derivatives were more effective than traditional antibiotics, suggesting potential applications in treating resistant bacterial strains .

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| This compound | 100 | 57 |

| Derivative A | 50 | 54 |

| Derivative B | 100 | 44 |

Antiandrogenic Activity

In addition to its antiproliferative effects, this compound has been studied for its antiandrogenic properties. A series of compounds based on this scaffold were tested in human prostate cancer cell lines (LNCaP), demonstrating significant inhibition of androgen receptor-mediated transcription. The best-performing compound in this series showed up to 90% inhibition at a concentration of 5 μM, indicating strong potential for therapeutic use in prostate cancer .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring in modulating biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and biological efficacy. Substitutions at different positions on the pyridine ring can lead to drastic changes in activity; for example, moving a trifluoromethyl group from para to meta positions significantly reduced potency .

Case Studies

- Antiproliferative Study : A compound derived from this compound was evaluated against various cancer cell lines, showing IC50 values ranging from 1 to 10 µM depending on structural modifications.

- Antibacterial Evaluation : In vitro tests against Staphylococcus aureus revealed that derivatives with the trifluoromethyl group exhibited lower minimum inhibitory concentrations (MIC) compared to non-fluorinated analogs.

- Antiandrogenic Activity : Compounds were tested for their ability to inhibit PSA expression in LNCaP cells, with some achieving near-complete inhibition at low concentrations.

属性

IUPAC Name |

4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVVWHSYFPKMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。